molecular formula C7H6KNO4 B13542777 Potassium4-amino-2,6-dihydroxybenzoate

Potassium4-amino-2,6-dihydroxybenzoate

Cat. No.: B13542777
M. Wt: 207.22 g/mol
InChI Key: IKBBEXUZNUDGEU-UHFFFAOYSA-M
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Description

Potassium4-amino-2,6-dihydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoates It is characterized by the presence of amino and hydroxyl groups attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium4-amino-2,6-dihydroxybenzoate typically involves the carboxylation of 1,3-dihydroxybenzene in the presence of potassium bicarbonate (KHCO₃). The reaction is catalyzed by enzymes such as 2,6-dihydroxybenzoate decarboxylase, which facilitates the regioselective carboxylation process . The reaction conditions often include a controlled pH environment to optimize the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of whole-cell biocatalysts, such as bacteria like Pandoraea sp. 12B-2, has been explored to enhance the efficiency and yield of the production process . These methods leverage the natural metabolic pathways of microorganisms to produce the compound in a sustainable and cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

Potassium4-amino-2,6-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzoates and derivatives.

Scientific Research Applications

Potassium4-amino-2,6-dihydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium4-amino-2,6-dihydroxybenzoate involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for decarboxylase enzymes, leading to the formation of various products through decarboxylation and carboxylation reactions . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxybenzoate: Shares the hydroxyl groups but lacks the amino group.

    4-Amino-2,6-dihydroxybenzoate: Similar structure but without the potassium ion.

    2,3-Dihydroxybenzoate: Differs in the position of hydroxyl groups.

Uniqueness

Potassium4-amino-2,6-dihydroxybenzoate is unique due to the presence of both amino and hydroxyl groups, along with the potassium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6KNO4

Molecular Weight

207.22 g/mol

IUPAC Name

potassium;4-amino-2,6-dihydroxybenzoate

InChI

InChI=1S/C7H7NO4.K/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,9-10H,8H2,(H,11,12);/q;+1/p-1

InChI Key

IKBBEXUZNUDGEU-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)[O-])O)N.[K+]

Origin of Product

United States

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